molecular formula C10H8O4 B15319098 2-(2,3-Dihydrobenzofuran-7-yl)-2-oxoacetic acid

2-(2,3-Dihydrobenzofuran-7-yl)-2-oxoacetic acid

Cat. No.: B15319098
M. Wt: 192.17 g/mol
InChI Key: USOQVBAKVGZNEE-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid is an organic compound belonging to the benzofuran family Benzofurans are characterized by a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with oxalyl chloride, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:

    Reaction with Oxalyl Chloride: 2,3-dihydro-1-benzofuran reacts with oxalyl chloride in the presence of a solvent and catalyst to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed to yield 2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-7-yl acetic acid
  • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate
  • 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate

Uniqueness

2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid is unique due to its specific oxoacetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H8O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3H,4-5H2,(H,12,13)

InChI Key

USOQVBAKVGZNEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)C(=O)O

Origin of Product

United States

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